molecular formula C15H21BF2N2O4 B7957494 2,3-Difluoro-N-isopropyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2,3-Difluoro-N-isopropyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957494
M. Wt: 342.15 g/mol
InChI Key: IPWXBBBXJHRSLN-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-isopropyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with nitro, difluoro, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-N-isopropyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 2,3-difluoroaniline, undergoes nitration to introduce the nitro group at the 6-position.

    Isopropylation: The nitroaniline derivative is then subjected to isopropylation to introduce the isopropyl group at the nitrogen atom.

    Borylation: The final step involves the borylation of the aniline derivative using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-N-isopropyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the fluorine atoms can yield a variety of substituted aniline derivatives.

Scientific Research Applications

2,3-Difluoro-N-isopropyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Catalysis: The boronic acid moiety can act as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-N-isopropyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The nitro and difluoro groups can also participate in various interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoroaniline: Lacks the nitro and boronic acid groups, making it less versatile in reactions.

    N-isopropyl-6-nitroaniline: Lacks the boronic acid moiety, limiting its applications in catalysis.

    4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the difluoro and nitro groups, reducing its reactivity.

Uniqueness

2,3-Difluoro-N-isopropyl-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. The presence of the boronic acid moiety allows for applications in catalysis and enzyme inhibition, while the nitro and difluoro groups enhance its reactivity in various chemical reactions.

Properties

IUPAC Name

2,3-difluoro-6-nitro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF2N2O4/c1-8(2)19-13-10(20(21)22)7-9(11(17)12(13)18)16-23-14(3,4)15(5,6)24-16/h7-8,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWXBBBXJHRSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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